5-Cloro-1,2-dimetil-1H-imidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

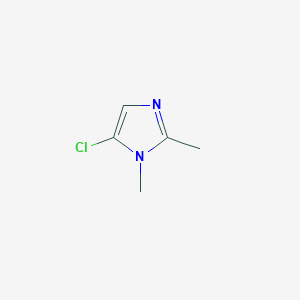

5-Chloro-1,2-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5th position and two methyl groups at the 1st and 2nd positions of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.

Aplicaciones Científicas De Investigación

5-Chloro-1,2-dimethyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

Target of Action

Imidazoles, in general, are known to interact with a diverse range of targets due to their versatile heterocyclic structure . They are key components in functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex . This suggests that 5-Chloro-1,2-dimethyl-1H-imidazole might also form complexes with certain targets, altering their function.

Biochemical Pathways

For example, 1,2-Dimethylimidazole undergoes a Menschutkin reaction with benzyl bromide to yield a bromide . This suggests that 5-Chloro-1,2-dimethyl-1H-imidazole might also participate in similar reactions, potentially affecting various biochemical pathways.

Result of Action

Some imidazole-based compounds have been reported to exhibit antibacterial activity , suggesting that 5-Chloro-1,2-dimethyl-1H-imidazole might also have similar effects.

Action Environment

It’s known that the reaction conditions for the synthesis of certain imidazoles can be mild enough for the inclusion of a variety of functional groups . This suggests that the action of 5-Chloro-1,2-dimethyl-1H-imidazole might also be influenced by various environmental factors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-dimethylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-1,2-dimethyl-1H-imidazole may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods often focus on minimizing waste and energy consumption while maximizing the throughput of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1,2-dimethyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 5-substituted-1,2-dimethylimidazoles.

Oxidation: Formation of 1,2-dimethylimidazole-5-carboxylic acid.

Reduction: Formation of 1,2-dimethyl-4,5-dihydroimidazole.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dimethylimidazole: Lacks the chlorine atom, making it less reactive in substitution reactions.

5-Bromo-1,2-dimethyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

1-Methylimidazole: Contains only one methyl group, leading to different chemical and physical properties.

Uniqueness

5-Chloro-1,2-dimethyl-1H-imidazole is unique due to the presence of both chlorine and methyl substituents, which confer distinct reactivity and potential applications. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts. This compound’s specific substitution pattern also allows for targeted modifications, making it a valuable intermediate in synthetic chemistry.

Actividad Biológica

5-Chloro-1,2-dimethyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Chloro-1,2-dimethyl-1H-imidazole has the following structural characteristics:

- Molecular Formula : C5H7ClN2

- Structural Features :

- An imidazole ring containing two nitrogen atoms.

- Chlorine atom at the 5-position and two methyl groups at the 1 and 2 positions.

The presence of chlorine and methyl substituents influences the compound's reactivity and biological activity, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that 5-chloro-1,2-dimethyl-1H-imidazole exhibits antimicrobial properties against various bacterial strains. A study conducted by Savaliya et al. demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values showing significant activity.

Table 1: Antimicrobial Activity of 5-Chloro-1,2-dimethyl-1H-imidazole

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Bacillus subtilis | 300 | 12 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents targeting resistant bacterial strains .

Anticancer Activity

The anticancer potential of 5-chloro-1,2-dimethyl-1H-imidazole has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a recent study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells.

Table 2: Anticancer Efficacy of 5-Chloro-1,2-dimethyl-1H-imidazole

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis via caspase activation |

| U87 Glioblastoma | Not reported | Potential inhibition of cell proliferation |

These results highlight the need for further research to elucidate the mechanisms underlying its anticancer effects and to assess its potential as a therapeutic agent .

The biological activity of 5-chloro-1,2-dimethyl-1H-imidazole is thought to be mediated through interactions with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in critical metabolic pathways, modulating their activity and leading to various biological effects. For instance, its interaction with nucleoside transporters has been studied, indicating potential applications in targeting metabolic pathways relevant to cancer therapy .

Case Studies

Several case studies have investigated the pharmacological effects of derivatives based on the imidazole scaffold:

- Study on Anticancer Activity : A derivative showed enhanced cytotoxicity against U87 glioblastoma cells with an IC50 value significantly lower than that of standard chemotherapeutics.

- Antimicrobial Efficacy : Another study revealed that modifications to the imidazole ring could enhance antibacterial activity against resistant strains of bacteria.

These studies underscore the versatility of the imidazole framework in developing novel therapeutic agents.

Propiedades

IUPAC Name |

5-chloro-1,2-dimethylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRKMCIHEBOBSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.